Pol1-IN-1

描述

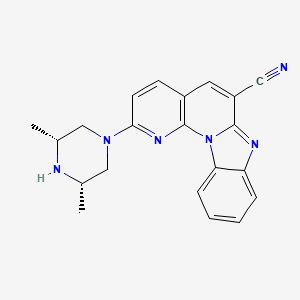

Pol1-IN-1, also known as this compound, is a useful research compound. Its molecular formula is C21H20N6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 356.17494466 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

针对多发性硬化的靶向治疗

Pol1-IN-1,尤其是类似 RAM-589.555 的化合物,已显示出作为多发性硬化症 (MS) 的创新靶向治疗的希望。这些化合物通过靶向聚合酶-1 (POL1) 转录机制发挥作用,导致核糖体生物发生抑制和细胞凋亡激活。研究表明,口服此类 POL1 抑制剂可以显着抑制和改善实验性自身免疫性脑脊髓炎 (EAE),这是 MS 的动物模型。这是通过抑制活化淋巴细胞的增殖和活力并诱导细胞凋亡来实现的 (Achiron 等人,2017 年)。另一项研究强调了特定 POL1 抑制剂在通过减少 POL1 通路相关基因的表达和激活 P53 依赖性细胞凋亡来降低 MS 中疾病活性的有效性 (Achiron 等人,2013 年)。

对神经胶质细胞的免疫调节作用

对 POL1 抑制剂(如 RAM-589.555)对中枢神经系统 (CNS) 驻留细胞的免疫调节作用的研究显示出了有希望的结果。这些抑制剂可以影响 CNS 驻留小胶质细胞和星形胶质细胞,减少炎症并增强这些细胞的抗炎和神经保护能力。这与 MS 的背景尤为相关,在 MS 中控制 CNS 炎症至关重要 (Zilkha-Falb 等人,2020 年)。

在转化研究中的应用

POL1 通路与 MS 良性病程的关联已被用于制定新的治疗策略。例如,使用类似 RAM-589.555 的化合物靶向 POL1 转录机制会导致激活的免疫活性细胞中核糖体生物发生的选择性抑制,为 MS 治疗提供了新途径 (Achiron,2017 年)。

POL1 通路在急性 MS 复发中的激活

研究还表明,在急性 MS 复发期间观察到 POL1 通路活性增加。POL1 通路的靶向失活可能代表一种治疗急性 MS 复发的新策略,为管理这种疾病提供更具体的方法 (Achiron 等人,2018 年)。

作用机制

Target of Action

Pol1-IN-1 is a small molecule that primarily targets RNA polymerase 1 (POL1, also known as Pol I) . POL1 is a key enzyme involved in the synthesis of ribosomal RNA (rRNA), a critical component of the protein synthesis machinery within cells . It processes RNA primers during lagging-strand synthesis and fills small gaps during DNA repair reactions .

Mode of Action

This compound interacts with its target, POL1, by inhibiting its transcriptional activity . This inhibition disrupts ribosome biogenesis, a process vital for protein synthesis, by preventing the production of rRNA

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ribosome biogenesis pathway . By inhibiting POL1, this compound disrupts the production of rRNA, thereby affecting the assembly of ribosomes and ultimately protein synthesis. This can have downstream effects on various cellular processes that rely on protein synthesis, potentially leading to cell cycle arrest or apoptosis .

Result of Action

The inhibition of POL1 by this compound leads to a disruption in ribosome biogenesis, affecting protein synthesis within the cell . This can lead to various cellular effects, depending on the cell type and context. For example, in rapidly dividing cells, such as cancer cells, the inhibition of protein synthesis can lead to cell cycle arrest or programmed cell death (apoptosis) .

生化分析

Biochemical Properties

Pol1-IN-1 interacts with Pol I, inhibiting its function and thereby affecting the biochemical reactions associated with ribosome biogenesis . By inhibiting Pol I transcription, this compound effectively suppresses the production of ribosomes .

Cellular Effects

The inhibition of Pol I by this compound has significant effects on various types of cells and cellular processes. For instance, it has been shown that the degradation of Pol I, Pol II, and Pol III proteins in mammalian embryonic stem cells (mESCs) causes few or no changes in large-scale 3D chromatin structures . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with Pol I. By inhibiting Pol I transcription, it suppresses ribosome biogenesis . This inhibition could potentially lead to changes in gene expression, as ribosomes play a crucial role in protein synthesis.

Metabolic Pathways

This compound, as an inhibitor of Pol I, is likely to be involved in the metabolic pathways related to ribosome biogenesis . The specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, are not currently known.

属性

IUPAC Name |

2-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzimidazolo[1,2-a][1,8]naphthyridine-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6/c1-13-11-26(12-14(2)23-13)19-8-7-15-9-16(10-22)21-24-17-5-3-4-6-18(17)27(21)20(15)25-19/h3-9,13-14,23H,11-12H2,1-2H3/t13-,14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQPEPQECNSOFF-OKILXGFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC3=C(C=C2)C=C(C4=NC5=CC=CC=C5N34)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

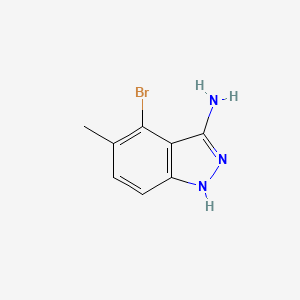

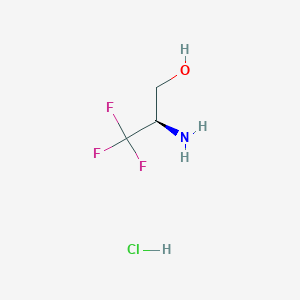

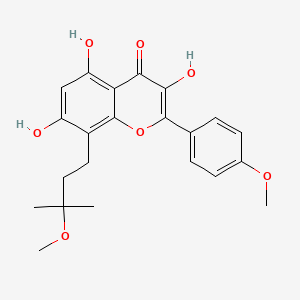

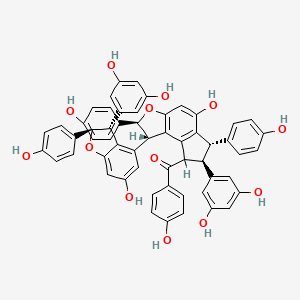

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B3028227.png)

![2-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028236.png)

![2-(2-Cyclobutyl-7-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3028238.png)

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3028241.png)

![2-Butyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028244.png)